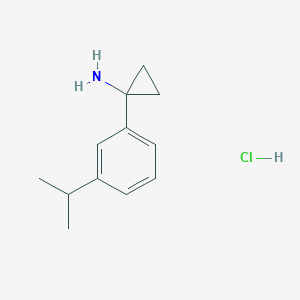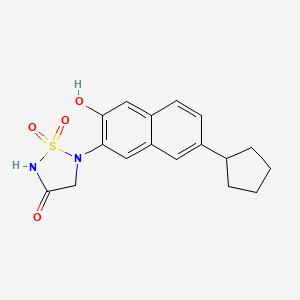![molecular formula C14H18INOSi B12622496 2-Iodo-N-methyl-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide CAS No. 918334-72-2](/img/structure/B12622496.png)
2-Iodo-N-methyl-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-N-methyl-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide is a chemical compound known for its unique structure and properties It features an iodine atom, a methyl group, and a trimethylsilyl group attached to a prop-2-yn-1-yl chain, which is further connected to a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-methyl-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide typically involves the reaction of 2-iodobenzoyl chloride with N-methyl-N-[3-(trimethylsilyl)prop-2-yn-1-yl]amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-N-methyl-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization Reactions: The presence of the alkyne group allows for cyclization reactions, forming cyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functionalized derivatives.
Applications De Recherche Scientifique
2-Iodo-N-methyl-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Iodo-N-methyl-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide involves its interaction with various molecular targets. The iodine atom and the alkyne group play crucial roles in its reactivity, allowing it to participate in a range of chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodo-N-methylacetamide: Similar in structure but lacks the trimethylsilyl and alkyne groups.
N-Methyl-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide: Similar but without the iodine atom.
Uniqueness
2-Iodo-N-methyl-N-[3-(trimethylsilyl)prop-2-yn-1-yl]benzamide is unique due to the presence of both the iodine atom and the trimethylsilyl-protected alkyne group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry.
Propriétés
Numéro CAS |
918334-72-2 |
|---|---|
Formule moléculaire |
C14H18INOSi |
Poids moléculaire |
371.29 g/mol |
Nom IUPAC |
2-iodo-N-methyl-N-(3-trimethylsilylprop-2-ynyl)benzamide |
InChI |
InChI=1S/C14H18INOSi/c1-16(10-7-11-18(2,3)4)14(17)12-8-5-6-9-13(12)15/h5-6,8-9H,10H2,1-4H3 |
Clé InChI |
YCPREICUJUFHHS-UHFFFAOYSA-N |
SMILES canonique |
CN(CC#C[Si](C)(C)C)C(=O)C1=CC=CC=C1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-Methylbenzene-1-sulfonyl)-1-phenyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B12622423.png)

![6-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethenylhexan-2-yl carbonate](/img/structure/B12622442.png)

![3-[2-[[4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoyl]amino]ethyl]-5-methoxy-1H-indole-2-carboxylic acid](/img/structure/B12622451.png)



![4-(2,3-Difluorophenyl)-3,5,6,8-tetraazatricyclo[7.3.0.0{2,6}]dodeca-1(9),2,4,7-tetraene](/img/structure/B12622475.png)
![5-{[3-(Thiophen-2-yl)prop-2-yn-1-yl]oxy}-1H-indole](/img/structure/B12622477.png)
![2-[5-(3-chlorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoic acid](/img/structure/B12622481.png)

![1H-pyrrolo[2,3-b]pyridin-3-amine, 5-chloro-2-ethyl-](/img/structure/B12622489.png)
![1-(4-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12622495.png)
